3-Bromo-5-cyano-4-nitrophenylacetic acid
Description
3-Bromo-5-cyano-4-nitrophenylacetic acid is a multifunctional aromatic carboxylic acid derivative characterized by a phenylacetic acid backbone substituted with bromo (Br), cyano (CN), and nitro (NO₂) groups at positions 3, 5, and 4, respectively.
Properties
IUPAC Name |
2-(3-bromo-5-cyano-4-nitrophenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrN2O4/c10-7-2-5(3-8(13)14)1-6(4-11)9(7)12(15)16/h1-2H,3H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URQCCDAAWHXTKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C#N)[N+](=O)[O-])Br)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-cyano-4-nitrophenylacetic acid typically involves multi-step organic reactions. One common method includes the bromination of 5-cyano-4-nitrophenylacetic acid using bromine in the presence of a suitable solvent like dichloromethane. The reaction is carried out under controlled temperature conditions to ensure selective bromination at the desired position on the phenyl ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using automated reactors to maintain precise control over reaction parameters. The use of continuous flow reactors can enhance the efficiency and yield of the product while minimizing the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-cyano-4-nitrophenylacetic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The cyano group can be oxidized to a carboxylic acid under strong oxidative conditions.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Reduction: Catalysts like palladium on carbon (Pd/C) are commonly used for hydrogenation reactions.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) can be employed.
Major Products Formed
Substitution: Formation of derivatives with different functional groups replacing the bromine atom.
Reduction: Formation of 3-amino-5-cyano-4-nitrophenylacetic acid.
Oxidation: Formation of 3-bromo-5-carboxy-4-nitrophenylacetic acid.
Scientific Research Applications
3-Bromo-5-cyano-4-nitrophenylacetic acid is a versatile compound used in diverse scientific research applications:
Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds.
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Material Science: Employed in the development of novel materials with specific properties.
Environmental Research: Studied for its potential impact on the environment and its degradation pathways.
Mechanism of Action
The mechanism of action of 3-Bromo-5-cyano-4-nitrophenylacetic acid involves its interaction with specific molecular targets. The presence of electron-withdrawing groups like cyano and nitro enhances its reactivity towards nucleophiles. The bromine atom can participate in electrophilic substitution reactions, making it a valuable intermediate in organic synthesis.
Comparison with Similar Compounds
Structural Analogs from
The following brominated phenylacetic acid derivatives share structural similarities but differ in substituent types and positions:
Key Differences from Target Compound :
- Substituent Type: The target compound replaces fluorine with cyano and nitro groups, which are stronger electron-withdrawing groups (EWGs). This likely increases acidity (lower pKa) compared to fluoro analogs.
- Substituent Position : The nitro group at position 4 (para to acetic acid) may enhance resonance stabilization of the carboxylate anion, improving solubility in polar solvents.
Functional Group Comparison with
3-Bromo-4-hydroxy-5-nitrobenzoic acid (CAS 67175-27-3) shares nitro and bromo substituents but differs in backbone and functional groups:
Key Insights :
- The absence of a hydroxy group (replaced by cyano) may reduce hydrogen-bonding capacity but enhance lipophilicity.
Physicochemical Properties (Inferred)
Based on substituent effects:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
